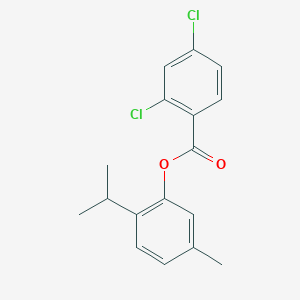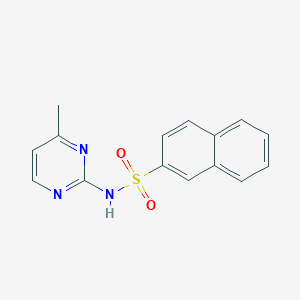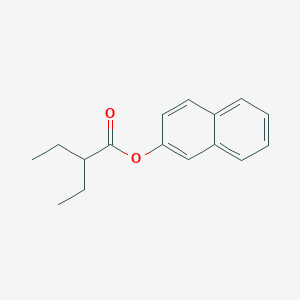
2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate, also known as IMI, is a chemical compound that has been widely used in scientific research. It is a member of the family of phenylcarbamates and is classified as a pesticide. IMI has been used in various fields, including agriculture, medicine, and environmental science.
Wirkmechanismus
2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate acts as an inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate has been shown to have a wide range of biochemical and physiological effects on various organisms. It has been shown to cause oxidative stress and disrupt the normal functioning of cellular organelles in plants and animals. 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate has also been shown to affect the immune system and alter the expression of genes involved in various metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate has several advantages for use in laboratory experiments. It is highly stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other pesticides. However, 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate has some limitations as well. It is highly toxic and can pose a risk to researchers if proper safety precautions are not taken. It also has limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate. One area of research is the development of new 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the toxicity and resistance of 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate in various organisms. Additionally, 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate can be used as a tool for studying the effects of pesticides on the environment and developing new strategies for sustainable agriculture.
Synthesemethoden
2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate can be synthesized by reacting 2-isopropyl-5-methylphenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white crystalline solid that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate has been extensively used in scientific research due to its unique properties. It has been used as a model compound for studying the metabolism and toxicity of phenylcarbamates in plants and animals. 2-Isopropyl-5-methylphenyl 2,4-dichlorobenzoate has also been used as a tool for investigating the molecular mechanisms of insecticide resistance in insects.
Eigenschaften
Molekularformel |
C17H16Cl2O2 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H16Cl2O2/c1-10(2)13-6-4-11(3)8-16(13)21-17(20)14-7-5-12(18)9-15(14)19/h4-10H,1-3H3 |
InChI-Schlüssel |
INAKZENAVVKVBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)


![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)

![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)




![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)